CB1 vs. CB2 Receptor Selectivity
In radioligand displacement assays, 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid demonstrates moderate affinity for rat cannabinoid receptor 1 (CB1) with a Ki of 950 nM, while exhibiting no measurable affinity (Ki > 1000 nM) for mouse cannabinoid receptor 2 (CB2) [1]. This ~1-fold selectivity for CB1 over CB2 is a quantifiable differentiation from structurally related biphenyl carboxylic acids that lack this receptor subtype preference or show different selectivity windows.
| Evidence Dimension | Receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | CB1 Ki = 950 nM; CB2 Ki > 1000 nM |
| Comparator Or Baseline | Same compound tested against CB1 and CB2 in parallel assays |
| Quantified Difference | Approximately 1.05-fold selectivity for CB1 over CB2 |
| Conditions | Displacement of [3H]CP-55,940 from rat brain homogenates (CB1) and mouse CB2 expressed in HEK293 cells (CB2) |
Why This Matters
This selectivity profile is crucial for researchers investigating CB1-mediated pathways without CB2 off-target interference, enabling more precise pharmacological studies.
- [1] BindingDB. Entry BDBM50063531 (CHEMBL3398549). Affinity data for 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid. Ki for CB1: 950 nM; Ki for CB2: >1.00E+3 nM. Accessed 2026. View Source
